4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one
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Overview
Description
The compound “4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one” is a type of organosilicon compound. It contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic chemistry as a protective group for alcohols .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyldimethylsilyl chloride or tert-butyldimethylsilyl bromide with an appropriate alcohol in the presence of a base . The exact synthesis process for “this compound” might vary depending on the specific conditions and starting materials.Molecular Structure Analysis
The molecular structure of “this compound” includes a TBDMS group attached to an oxygen atom, which is connected to a carbon atom in a pentenone structure . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The TBDMS group in “this compound” can act as a protective group for the oxygen atom, preventing it from reacting under certain conditions . The compound can participate in various chemical reactions, depending on the reaction conditions and the presence of other reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Similar compounds have a density of around 0.957 g/mL at 25 °C and a boiling point in the range of 224-226 °C .Scientific Research Applications
Synthesis and Isomerization
The compound 4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one serves as a precursor in synthetic organic chemistry for producing various structurally complex molecules. For instance, its double bond can undergo isomerization in the presence of RuClH(CO)(PPh(3))(3), leading to deconjugated compounds with potential application in the synthesis of natural products and pharmacologically active molecules. This reaction showcases the compound's versatility in facilitating the structural rearrangement of molecules, which is crucial in synthetic chemistry for generating compounds with desired properties and activities (Wakamatsu et al., 2000).
Catalysis and Stereoselective Synthesis
In catalysis and stereoselective synthesis, derivatives of this compound have been utilized as intermediates. For example, the compound's derivatives are key in the synthesis of side-chain functionalized tetrahydrofurans, demonstrating its role in enabling reactions that require high selectivity and yield. This application underscores the compound's utility in developing catalysts that facilitate the synthesis of molecules with specific stereochemical configurations, which is essential for the production of enantiomerically pure pharmaceuticals (Dönges et al., 2015).
Chemical Warfare Agent Detection
Another notable application of this compound is in the detection of chemical warfare agents. Derivatives have been developed for the sensitive and selective detection of nerve agents, showcasing the compound's potential in security and defense applications. This utilization highlights the compound's role in developing sensors and detection systems that are critical for the rapid identification of hazardous substances (Lee et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-9(2)11(13)10(3)14-15(7,8)12(4,5)6/h10H,1H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKRVNTPRUTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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